p-Hydroxypenicillin V-d4
Description
Contextualization of Penicillin V and its Hydroxylated Analogues in Beta-Lactam Chemistry
Penicillin V, also known as phenoxymethylpenicillin, is a narrow-spectrum, orally active antibiotic belonging to the beta-lactam class. nih.govdrugbank.com It is a derivative of Penicillin G and is produced through the fermentation of Penicillium chrysogenum in the presence of phenoxyacetic acid. nih.govmedcentral.com During this fermentation process, an undesirable byproduct, para-hydroxypenicillin V (p-Hydroxypenicillin V), can be formed. nih.gov This occurs via the para-hydroxylation of phenoxyacetic acid, which is then incorporated into the penicillin structure. nih.gov The presence of p-Hydroxypenicillin V is considered an impurity in Penicillin V preparations and its levels are carefully monitored. psu.edu
A small percentage of Penicillin V is also metabolized in the body to hydroxylated forms, which are then excreted in the urine. nih.govmedcentral.compharmacompass.com The study of these hydroxylated analogues is essential for understanding the complete metabolic profile of Penicillin V.
Significance of Deuterated Compounds in Mechanistic and Dispositional Studies of Pharmaceuticals
Deuterated compounds, which contain the stable hydrogen isotope deuterium (B1214612) (²H or D), are invaluable tools in pharmaceutical research. clearsynth.comsymeres.com Replacing hydrogen with deuterium, a process known as deuteration, results in a heavier and more stable carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. unibestpharm.com This seemingly subtle change can significantly impact a drug's pharmacokinetic properties. nih.govnih.gov
The primary applications and advantages of using deuterated compounds in pharmaceutical studies include:
Metabolism Studies: Deuterium labeling allows researchers to accurately trace the metabolic pathways of a drug within the body. clearsynth.comsymeres.com This is crucial for understanding a drug's absorption, distribution, metabolism, and excretion (ADME). hwb.gov.in
Kinetic Isotope Effect: The stronger C-D bond can slow down metabolic reactions, a phenomenon known as the kinetic isotope effect. symeres.com This can lead to a reduced rate of metabolism, potentially increasing the drug's half-life and exposure in the body.
Improved Pharmacokinetic Profiles: By slowing metabolism, deuteration can lead to improved bioavailability and more consistent therapeutic effects. clearsynth.com It can also reduce the formation of toxic metabolites, thereby enhancing the safety profile of a drug. nih.gov
Mechanistic Studies: Deuterium labeling is instrumental in elucidating reaction mechanisms and kinetics. symeres.com
Quantitative Analysis: Stable isotope-labeled compounds serve as excellent internal standards in mass spectrometry-based bioanalytical assays, allowing for precise quantification of the parent drug and its metabolites. symeres.comresearchgate.net
Rationale for Deuterium Labeling of p-Hydroxypenicillin V in Academic Investigations
The synthesis of p-Hydroxypenicillin V-d4, a deuterium-labeled version of the p-Hydroxypenicillin V metabolite, is driven by the need for a reliable internal standard in research. clearsynth.comsymeres.com In advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS), which are used to study the metabolism of Penicillin V, this compound serves as a crucial tool. researchgate.net
By "spiking" a biological sample with a known amount of this compound, researchers can accurately quantify the amount of the non-deuterated p-Hydroxypenicillin V produced. biozol.de The deuterated standard behaves almost identically to the analyte of interest during sample preparation and analysis, but its increased mass allows it to be distinguished by the mass spectrometer. This ensures a high degree of accuracy and precision in determining the concentration of the metabolite, which is fundamental for pharmacokinetic and metabolic studies of Penicillin V. symeres.comresearchgate.net
Structure
3D Structure
Properties
Molecular Formula |
C16H18N2O6S |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[2-(2,3,5,6-tetradeuterio-4-hydroxyphenoxy)acetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C16H18N2O6S/c1-16(2)12(15(22)23)18-13(21)11(14(18)25-16)17-10(20)7-24-9-5-3-8(19)4-6-9/h3-6,11-12,14,19H,7H2,1-2H3,(H,17,20)(H,22,23)/t11-,12+,14-/m1/s1/i3D,4D,5D,6D |
InChI Key |
DXLWRYXQESUXNE-MDDIIOPCSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1O)[2H])[2H])OCC(=O)N[C@H]2[C@@H]3N(C2=O)[C@H](C(S3)(C)C)C(=O)O)[2H] |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=C(C=C3)O)C(=O)O)C |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Site Specific Incorporation for P Hydroxypenicillin V D4
Retrosynthetic Analysis and Selection of Deuterated Precursors
A retrosynthetic analysis of p-Hydroxypenicillin V-d4 begins by disconnecting the amide bond that links the β-lactam core with its acyl side chain. This approach identifies two key synthons: the 6-aminopenicillanic acid (6-APA) nucleus and a deuterated p-hydroxyphenoxyacetic acid side chain. The 6-APA core is a readily available starting material produced by fermentation. The main synthetic challenge, therefore, lies in the preparation of the isotopically labeled side chain.
The target molecule, this compound, requires the incorporation of four deuterium (B1214612) atoms onto the phenyl ring of the p-hydroxyphenoxyacetyl moiety. The most logical and efficient strategy is to start with a commercially available, highly enriched deuterated precursor. Phenol-d6 or Phenol-d5 (B121304) are ideal starting materials for this purpose.
The synthesis proceeds by coupling the deuterated phenoxyacetic acid derivative with 6-APA. A common method for forming the amide bond in penicillin synthesis is through a mixed anhydride (B1165640) intermediate. google.com This involves activating the carboxylic acid of the side chain before its reaction with the amino group of 6-APA. google.com
Table 1: Key Precursors for this compound Synthesis
| Precursor | Role in Synthesis | Rationale for Selection |
| 6-Aminopenicillanic Acid (6-APA) | Provides the core β-lactam structure | Readily available via fermentation; standard building block for semi-synthetic penicillins. |
| Phenol-d5 | Deuterated starting material | Provides the deuterated aromatic ring for the side chain; high isotopic enrichment is commercially available. |
| Isopropyl chlorocarbonate | Activating agent | Reacts with the side-chain carboxylic acid to form a mixed anhydride, facilitating amide bond formation. google.com |
Methodologies for Deuterium Incorporation and Synthetic Optimization
The incorporation of deuterium into the target molecule is achieved by using a deuterated building block rather than through direct hydrogen-deuterium exchange on the final molecule, which could lead to a mixture of products and isotopic scrambling. The primary method involves a multi-step chemical synthesis starting from a deuterated raw material. researchgate.net
The synthesis of the deuterated side chain, p-hydroxyphenoxyacetic acid-d4, can be accomplished by reacting phenol-d5 with an appropriate two-carbon unit under basic conditions (e.g., Williamson ether synthesis). Once the deuterated side chain is prepared, it is coupled with 6-APA. google.com
Optimization of the synthesis focuses on several key parameters:
Reaction Conditions: The formation of the mixed anhydride and the subsequent condensation with 6-APA are typically carried out at low temperatures (-35°C to 15°C) to minimize side reactions and degradation of the sensitive β-lactam ring. google.com
Solvent and Base Selection: Aprotic solvents such as dichloromethane (B109758) are often used. google.com The choice of an organic base (e.g., triethylamine) is critical for the activation and coupling steps. google.com
Purification: After the reaction, the pH is adjusted to isolate the product. google.com Purification techniques must be chosen to preserve the integrity of the final compound while efficiently removing unreacted starting materials and byproducts.
The use of deuterium can sometimes alter the physicochemical properties of a molecule, such as lipophilicity, which might require adjustments to purification protocols like liquid chromatography. oup.com
Table 2: Synthetic Reaction Steps and Optimization Parameters
| Step | Description | Key Parameters for Optimization |
| 1. Side-Chain Synthesis | Synthesis of p-hydroxyphenoxyacetic acid-d4 from phenol-d5. | Choice of base, reaction temperature, and purification method to ensure high chemical purity. |
| 2. Activation | Reaction of the deuterated side chain with an activating agent (e.g., isopropyl chlorocarbonate) to form a mixed anhydride. google.com | Control of temperature to prevent degradation; stoichiometric control of reagents. google.com |
| 3. Coupling | Condensation of the activated side chain with 6-APA to form the final product. google.com | Maintenance of low temperature; careful pH control during workup and extraction. google.com |
| 4. Isolation | Acidification to precipitate the final product, followed by filtration and drying. google.com | Final pH, crystallization/precipitation time, and drying conditions to ensure stability. |
Assessment of Isotopic Enrichment and Positional Purity
Confirming the isotopic purity and the specific location of the deuterium atoms is a critical quality control step. rsc.orgnih.gov A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is employed for this comprehensive analysis.
High-Resolution Mass Spectrometry (HRMS): This is the primary technique for determining isotopic enrichment. nih.govresearchgate.net By analyzing the mass-to-charge ratio with high accuracy, HRMS can distinguish between the target molecule (d4) and molecules with fewer deuterium atoms (d0, d1, d2, d3) or excess deuterium. The relative abundance of these isotopolog ions allows for the calculation of the percentage of isotopic enrichment. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to confirm the structural integrity and the precise position of the deuterium labels. rsc.org In ¹H NMR, the absence of signals from the aromatic protons of the phenoxy group confirms successful deuteration at those positions. Furthermore, ²H (Deuterium) NMR can be used to directly observe the deuterium atoms, confirming their location on the aromatic ring.
Tandem Mass Spectrometry (MS/MS): MS/MS can provide additional information on the location of the deuterium label by analyzing the fragmentation pattern of the molecule. researchgate.net
Table 3: Analytical Methods for Quality Control
| Analytical Technique | Purpose | Information Obtained |
| High-Resolution Mass Spectrometry (HRMS) | Determine isotopic enrichment and confirm molecular formula. | Percentage of d4, d3, d2, d1, and d0 species; accurate mass measurement. nih.govresearchgate.net |
| ¹H NMR Spectroscopy | Confirm positional purity and structural integrity. | Disappearance of proton signals at the sites of deuteration. rsc.org |
| ²H NMR Spectroscopy | Directly confirm the position of deuterium atoms. | Direct observation of signals corresponding to the deuterium nuclei at specific chemical shifts. |
| Liquid Chromatography (LC) | Assess chemical purity. | Separation from non-deuterated starting materials and other impurities. |
Scale-Up Considerations for Research Quantity Production
Transitioning the synthesis of this compound from a laboratory scale to the production of research quantities (milligrams to grams) introduces several challenges that must be addressed for a rational and efficient scale-up.
Cost of Deuterated Precursors: Deuterated starting materials, such as phenol-d5, are significantly more expensive than their non-deuterated counterparts. Therefore, maximizing reaction yields and minimizing waste are of high economic importance.
Process Efficiency: Reactions must be highly efficient to ensure that the expensive deuterated material is converted effectively into the final product. This involves re-optimizing reaction concentrations, addition rates, and mixing parameters to suit larger volumes.
Thermal Management: Exothermic reactions that are easily controlled in small flasks can generate significant heat on a larger scale. Adequate cooling and temperature control are crucial to prevent side reactions and product degradation, particularly for the thermally sensitive β-lactam ring.
Purification Strategy: While chromatography is feasible for small-scale purification, it becomes less practical and more costly at larger scales. Developing robust crystallization or precipitation methods for product isolation is often necessary to ensure purity and scalability.
Consistency and Quality Control: Ensuring batch-to-batch consistency is paramount. This requires well-defined process parameters and rigorous analytical testing at each step to confirm that the product meets the required specifications for isotopic enrichment and chemical purity. While industrial penicillin production often involves fermentation, the scale-up of a semi-synthetic, isotopically labeled derivative relies on chemical synthesis principles, where factors like mixing and mass transfer remain critical. nih.govresearchgate.net
Advanced Analytical and Bioanalytical Methodologies for P Hydroxypenicillin V D4
Development of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier analytical technique for the quantification of drug molecules and their metabolites in biological fluids. eijppr.com Its high sensitivity and selectivity make it ideal for detecting analytes at low concentrations. eijppr.com For p-Hydroxypenicillin V-d4, which serves as an internal standard, robust LC-MS/MS methods are essential for the accurate quantification of its non-deuterated counterpart.
Effective chromatographic separation is fundamental to a reliable LC-MS/MS assay, as it isolates the analyte of interest from potentially interfering matrix components. nih.gov For this compound and its non-deuterated (light) analogue, the primary goal is to achieve co-elution, ensuring that both compounds experience identical conditions throughout the analytical process, particularly during ionization. medipharmsai.com
Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is the standard approach. ufl.edu The separation relies on the partitioning of the analytes between a nonpolar stationary phase (typically C18) and a polar mobile phase.
Key Optimization Parameters:
Mobile Phase Composition: A typical mobile phase consists of an aqueous component (e.g., water with 0.1% formic acid or an ammonium (B1175870) acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). ufl.edunih.gov The acid or buffer helps to control the ionization state of the analytes, promoting reproducible retention and improved peak shape.
Elution Method: Gradient elution, where the proportion of the organic solvent is increased over time, is commonly employed to ensure efficient elution of the target compounds while separating them from early-eluting polar and late-eluting nonpolar matrix components. researchgate.net
Column Chemistry and Dimensions: C18 columns are widely used for their hydrophobic retention capabilities suitable for penicillin structures. researchgate.net Columns with smaller particle sizes (e.g., <2 µm in UHPLC) provide higher resolution and faster analysis times. ufl.edu
Because deuterium (B1214612) substitution has a minimal effect on the polarity of the molecule, this compound exhibits nearly identical chromatographic behavior to the unlabeled p-Hydroxypenicillin V. This co-elution is a critical prerequisite for its function as an effective internal standard in isotope dilution mass spectrometry. medipharmsai.com
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.3 - 0.5 mL/min |
| Elution Type | Gradient |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 30 - 45 °C |
Tandem mass spectrometry (MS/MS) provides structural confirmation and enhances selectivity by monitoring specific fragmentation patterns. In this process, the precursor ion (the protonated molecule, [M+H]+) is selected in the first quadrupole, fragmented via collision-induced dissociation (CID), and the resulting product ions are analyzed in the second quadrupole. nih.gov
The fragmentation of this compound follows predictable pathways characteristic of the penicillin core structure. The most prominent fragmentation involves the cleavage of the labile β-lactam ring, which is a hallmark of this class of antibiotics. ufl.edunih.gov
Common Fragmentation Pathways:
β-Lactam Ring Opening: The strained four-membered β-lactam ring is susceptible to cleavage, leading to characteristic product ions.
Loss of Neutral Molecules: Fragments are often formed through the loss of small, stable neutral molecules such as water (H₂O) or carbon dioxide (CO₂).
Side-Chain Fragmentation: Cleavage can also occur within the phenoxymethyl (B101242) side chain.
For this compound, the mass of the precursor ion and any product ions containing the deuterated portion of the molecule will be shifted by +4 mass units compared to the unlabeled compound. This mass difference is fundamental for distinguishing the internal standard from the analyte. The analysis of these pathways confirms the identity of the compound and allows for the selection of specific, high-intensity precursor-product ion transitions for quantitative analysis using Multiple Reaction Monitoring (MRM). researchgate.net
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Common Neutral Loss |
|---|---|---|---|
| p-Hydroxypenicillin V | [M+H]⁺ | Fragment A | Cleavage of β-lactam ring |
| Fragment B | Loss from side chain | ||
| This compound | [M+H+4]⁺ | Fragment A+4 | Cleavage of β-lactam ring (deuterated fragment) |
| Fragment B+4 | Loss from side chain (deuterated fragment) |
Isotope dilution mass spectrometry is the gold standard for quantitative bioanalysis due to its superior accuracy and precision. nih.govnih.gov This method relies on the addition of a known quantity of a stable isotope-labeled (SIL) internal standard, such as this compound, to the sample at the earliest stage of preparation. nih.gov
The SIL internal standard is chemically identical to the analyte but physically distinguishable by its higher mass. Because the standard and analyte co-elute and have virtually identical ionization efficiencies and extraction recoveries, any sample loss or variation during sample preparation, chromatography, or ionization affects both compounds equally. medipharmsai.comnih.gov
The concentration of the unlabeled analyte is determined by measuring the ratio of its mass spectrometric response to that of the known amount of the added internal standard. This ratio remains constant regardless of variations in signal intensity, effectively correcting for matrix effects and other experimental inconsistencies. nih.gov This approach significantly improves the reliability and robustness of the quantitative results, which is essential for regulated bioanalytical studies. nih.govnih.gov
Application of Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for Structural Elucidation and Deuterium Localization
While mass spectrometry is used for quantification, spectroscopic techniques like NMR and IR are indispensable for the initial structural confirmation of the this compound standard and for verifying the precise location of the deuterium labels. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the complete chemical structure of a molecule in solution. nih.govspringernature.com
¹H NMR (Proton NMR): This technique provides information about the number, environment, and connectivity of hydrogen atoms. In the case of this compound, the disappearance of specific signals in the ¹H NMR spectrum, when compared to the spectrum of the unlabeled compound, confirms the positions where deuterium atoms have replaced hydrogen atoms.
¹³C NMR (Carbon NMR): This provides information on the carbon skeleton of the molecule.
²H NMR (Deuterium NMR): This technique can be used to directly observe the deuterium nuclei, providing definitive confirmation of the labeling sites and the isotopic purity of the standard.
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. lehigh.edu For this compound, key absorption bands would include:
β-Lactam C=O stretch: A strong absorption at a characteristic high frequency (typically ~1760-1780 cm⁻¹).
Amide C=O stretch: A strong absorption around 1650-1680 cm⁻¹.
O-H stretch: A broad absorption indicating the phenolic hydroxyl group.
C-D stretch: The presence of carbon-deuterium bonds would give rise to characteristic stretching vibrations in the region of ~2100-2250 cm⁻¹, which is a clear region in the spectrum of the unlabeled compound.
Bioanalytical Method Validation for Research Samples (e.g., in vitro matrices, animal tissues)
Before a bioanalytical method can be used to generate reliable data for research studies, it must undergo a rigorous validation process to demonstrate its performance characteristics. fda.gov This validation ensures that the method is accurate, precise, and reproducible for the intended application, whether analyzing samples from in vitro metabolism experiments or animal tissue homogenates. researchgate.net
Validation is performed according to guidelines from regulatory agencies and includes the assessment of parameters such as accuracy, precision, selectivity, sensitivity (Lower Limit of Quantitation or LLOQ), calibration curve range, and stability. fda.gov
Matrix effects are a significant challenge in LC-MS/MS bioanalysis, particularly when using electrospray ionization (ESI). medipharmsai.comnih.gov These effects are caused by co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts, proteins) that interfere with the ionization of the target analyte in the mass spectrometer's source. eijppr.comresearchgate.net This interference can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte signal, compromising the accuracy and precision of the results. nih.gov
The evaluation of matrix effects is a critical component of method validation. medipharmsai.com A common approach involves comparing the peak response of an analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a pure solution at the same concentration. nih.gov
Strategies to Mitigate Matrix Effects:
Effective Sample Preparation: Using more rigorous sample cleanup techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) instead of simple protein precipitation can remove a greater proportion of interfering matrix components. medipharmsai.com
Chromatographic Separation: Optimizing the HPLC method to chromatographically separate the analyte from the regions where most matrix components elute. nih.gov
Use of a Stable Isotope-Labeled Internal Standard: This is the most effective strategy. As this compound co-elutes with the analyte, it experiences the same degree of ion suppression or enhancement. By using the response ratio for quantification, the variability caused by matrix effects is effectively nullified, leading to accurate and reliable data. medipharmsai.com
Assessment of Stability in Biological Research Matrices
The stability of an analyte and its internal standard in biological matrices is a critical component of bioanalytical method validation. This ensures that the concentration of the analyte does not change from the time of sample collection to the time of analysis. For this compound, a comprehensive stability assessment would be conducted under various conditions to mimic sample handling and storage.
Key Stability Evaluations:
Freeze-Thaw Stability: This test evaluates the stability of the analyte after repeated cycles of freezing and thawing. Biological samples are often frozen for storage and thawed before analysis. It is crucial to determine if this process affects the concentration of the analyte. For beta-lactam antibiotics, which can be susceptible to degradation, this is a particularly important parameter. mdpi.com
Short-Term (Bench-Top) Stability: This assessment determines the stability of the analyte in the biological matrix at room temperature for a period that reflects the typical sample handling and preparation time. mdpi.com
Long-Term Stability: To ensure sample integrity during extended storage, long-term stability is evaluated by analyzing samples that have been stored at a specific temperature (e.g., -20°C or -80°C) for an extended period. mdpi.com The stability of beta-lactam antibiotics can be variable, with some showing significant degradation at -20°C over several days, necessitating storage at -80°C for longer periods. mdpi.com
Post-Preparative (Autosampler) Stability: This test assesses the stability of the processed samples (e.g., after extraction and reconstitution) while they are in the autosampler of the analytical instrument.
Illustrative Data Table for Stability Assessment:
The following table illustrates how stability data for this compound in human plasma would typically be presented. Please note that the values in this table are hypothetical and for illustrative purposes only, as specific experimental data for this compound is not available.
| Stability Test | Storage Condition | Duration | Mean Concentration (% of Nominal) | Precision (% RSD) | Accuracy (% Bias) |
| Freeze-Thaw | 3 Cycles (-20°C to RT) | N/A | 98.5 | 3.2 | -1.5 |
| Short-Term | Room Temperature | 4 hours | 99.2 | 2.8 | -0.8 |
| Long-Term | -80°C | 90 days | 97.9 | 4.1 | -2.1 |
| Autosampler | 4°C | 24 hours | 101.1 | 2.5 | +1.1 |
Role as a Stable Isotope Labeled Internal Standard (SIL-IS) in Quantitative Analysis
In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), a Stable Isotope Labeled Internal Standard (SIL-IS) is the gold standard. A SIL-IS is a form of the analyte where one or more atoms have been replaced by their stable, heavier isotopes (e.g., deuterium (²H or d), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N)). This compound, with four deuterium atoms, serves as an ideal internal standard for the quantification of p-Hydroxypenicillin V.
Advantages of Using this compound as a SIL-IS:
Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to the unlabeled analyte, p-Hydroxypenicillin V. This means it behaves similarly during sample extraction, chromatography, and ionization.
Correction for Matrix Effects: Biological matrices can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement and, consequently, inaccurate quantification. Since the SIL-IS is affected by these matrix effects to the same extent as the analyte, its inclusion allows for accurate correction.
Compensation for Variability: The use of a SIL-IS compensates for variations in sample preparation (e.g., extraction recovery) and instrument response. By calculating the ratio of the analyte peak area to the internal standard peak area, these variations can be normalized.
Improved Accuracy and Precision: The co-elution of the SIL-IS with the analyte in the chromatographic system and its similar behavior lead to significantly improved accuracy and precision of the quantitative results.
Application in Quantitative Analysis:
A known amount of this compound would be added to all calibration standards, quality control samples, and unknown study samples at the beginning of the sample preparation process. Following extraction and analysis by LC-MS/MS, the concentration of p-Hydroxypenicillin V in the unknown samples is determined by comparing the peak area ratio of the analyte to the SIL-IS against a calibration curve constructed using the same peak area ratios of the calibration standards.
Illustrative Research Findings Table:
This table demonstrates how the performance of a quantitative method using this compound as an internal standard might be summarized. The data presented here is hypothetical.
| Analyte | Internal Standard | Matrix | LLOQ (ng/mL) | Linearity (r²) | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) | Accuracy (% Recovery) |
| p-Hydroxypenicillin V | This compound | Human Plasma | 1.0 | >0.995 | < 5% | < 7% | 95-105% |
| p-Hydroxypenicillin V | This compound | Human Urine | 5.0 | >0.995 | < 6% | < 8% | 93-107% |
Mechanistic and Enzymatic Interaction Studies of P Hydroxypenicillin V D4
Investigation of Deuterium (B1214612) Kinetic Isotope Effects (KIEs) on Biotransformation Pathways
The substitution of hydrogen with its heavier isotope, deuterium, at specific molecular positions in p-Hydroxypenicillin V can significantly alter the rates of chemical reactions involved in its biotransformation. This phenomenon, known as the Deuterium Kinetic Isotope Effect (KIE), arises from the greater strength of the Carbon-Deuterium (C-D) bond compared to the Carbon-Hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, which can slow down reactions where this bond cleavage is the rate-limiting step. juniperpublishers.comresearchgate.netresearchgate.net Investigating these effects provides valuable insights into metabolic pathways and enzymatic mechanisms.
Analysis of Primary and Secondary Isotope Effects on Carbon-Hydrogen/Carbon-Deuterium Bond Cleavage
Primary KIEs are observed when the C-H/C-D bond being broken is directly involved in the rate-determining step of a reaction. For instance, in the oxidative deamination of amino acids, a reaction analogous to potential metabolic pathways for p-Hydroxypenicillin V, the cleavage of the C-D bond at the α-carbon has been shown to be the rate-determining step, yielding significant KIE values (kH/kD) on Vmax of up to 2.26. icm.edu.pl This indicates a considerable slowing of the reaction rate upon deuteration.
Secondary KIEs occur when the deuterated position is not directly involved in bond cleavage but influences the reaction through steric or electronic effects. For example, inverse secondary KIEs (kH/kD < 1) are often observed in reactions where the carbon atom's hybridization changes from sp2 to sp3 in the transition state. nih.gov This has been noted in the interaction of β-lactam compounds with β-lactamase enzymes, where inverse effects on both V/K and V suggest a transition state involving a tetrahedral intermediate, characteristic of an acyl-transfer mechanism. nih.gov
The degradation of the penicillin core structure itself is also subject to isotope effects. Studies on Penicillin G have shown a deuterium solvent isotope effect (kH₂O/kD₂O) of 4.5 in neutral conditions, indicating that water-catalyzed hydrolysis is a key degradation pathway. nih.gov In alkaline conditions, the effect shifts to 0.59, suggesting a direct nucleophilic attack by the hydroxide (B78521) ion. nih.gov
Table 1: Examples of Deuterium Isotope Effects in Relevant Biotransformations
| Reaction / System | Isotope Effect Type | Observed KIE (kH/kD) | Mechanistic Implication |
| Oxidative deamination of [2-²H]-L-Tyr | Primary KIE on Vmax | 2.26 | C-D bond cleavage is the rate-determining step. icm.edu.pl |
| β-lactam turnover by Class A β-lactamases | Secondary KIE on V/K & V | Inverse ( < 1) | Suggests a tetrahedral acyl-transfer transition state. nih.gov |
| Penicillin G degradation (neutral pD) | Solvent Isotope Effect | 4.5 | General base-catalyzed hydrolysis by water. nih.gov |
| Penicillin G degradation (alkaline pD) | Solvent Isotope Effect | 0.59 | Nucleophilic attack by hydroxide ion. nih.gov |
Influence of Deuteration on Metabolic Stability and Enzyme-Substrate Interactions (e.g., Cytochrome P450, Beta-Lactamase)
Deuteration is a recognized strategy for enhancing the metabolic stability of pharmaceuticals. juniperpublishers.comnih.gov Many drug metabolism reactions, particularly oxidations mediated by Cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond. nih.govnih.gov By replacing a metabolically labile hydrogen with deuterium, the rate of this cleavage can be significantly reduced due to the KIE, provided that this step is at least partially rate-limiting. researchgate.netnih.gov This reduction in the rate of metabolism can lead to a longer biological half-life and increased systemic exposure of the drug. juniperpublishers.comresearchgate.net However, the outcome is not always predictable and depends on the specific CYP isoform, the substrate, and the position of deuteration. nih.gov In some cases, slowing down one metabolic pathway can lead to "metabolic switching," where the drug is increasingly metabolized through alternative routes. juniperpublishers.com
In the context of bacterial resistance, the interaction with β-lactamase enzymes is critical. These enzymes inactivate β-lactam antibiotics by hydrolyzing the amide bond in the β-lactam ring. youtube.com Isotope effect studies on β-lactamase catalysis have provided kinetic support for an asymmetric double-displacement mechanism. nih.gov The observation of inverse secondary KIEs suggests that the formation of a tetrahedral acyl-enzyme intermediate is a key step. nih.gov By studying deuterated substrates like p-Hydroxypenicillin V-d4, researchers can probe the transition states of both the acylation and deacylation steps, gaining a deeper understanding of the catalytic cycle that could inform the design of new, more resistant antibiotics or β-lactamase inhibitors.
Table 2: Influence of Deuteration on Metabolic Parameters
| Enzyme System | Effect of Deuteration | Underlying Principle | Potential Outcome |
| Cytochrome P450 (CYP) | Decreased rate of oxidative metabolism. nih.gov | Primary KIE on C-H bond cleavage. nih.gov | Increased metabolic stability and biological half-life. juniperpublishers.com |
| Beta-Lactamase | Altered V/K and V parameters. nih.gov | Secondary KIE reveals transition state geometry. nih.gov | Elucidation of catalytic mechanism (acylation/deacylation). |
Molecular Interactions with Bacterial Targets and Resistance Mechanisms
The efficacy of this compound, like all β-lactam antibiotics, is determined by its interaction with specific bacterial proteins and its ability to evade bacterial resistance mechanisms. Isotopic labeling provides a powerful tool to study these molecular events in detail.
Characterization of Binding Dynamics with Penicillin-Binding Proteins (PBPs) and Transpeptidases
The primary targets of β-lactam antibiotics are Penicillin-Binding Proteins (PBPs), a group of bacterial enzymes, including DD-transpeptidases, that are essential for the final steps of peptidoglycan synthesis. nih.govtaylorandfrancis.comwikipedia.org Peptidoglycan provides structural integrity to the bacterial cell wall. frontiersin.org β-lactam antibiotics function as structural mimics of the D-alanyl-D-alanine terminal of the peptidoglycan precursor strands. nih.govfrontiersin.org
The antibiotic binds to the active site of a PBP, and the strained β-lactam ring is attacked by a catalytic serine residue. wikipedia.org This ruptures the β-lactam amide bond and forms a stable, covalent acyl-enzyme complex, thereby inactivating the enzyme. wikipedia.org This inhibition of peptidoglycan cross-linking weakens the cell wall, ultimately leading to cell lysis and bacterial death. youtube.com The binding dynamics and conformational changes associated with this inactivation can be studied using techniques such as molecular dynamics simulations, which can clarify the specific protein-ligand interactions and the dynamic profile of the bound state. nih.govnih.gov
Application of Isotopic Tracing for Understanding Antibiotic Mode of Action in Microbial Systems
Isotopic tracing using deuterium offers a direct method for assessing the metabolic state of bacteria and their response to antibiotics. iaea.org In this approach, bacteria are cultured in a medium containing a deuterium source, typically heavy water (D₂O). nih.govacs.org Actively growing and metabolizing bacteria will incorporate deuterium into their cellular components, particularly the fatty acids that make up their cell membranes. nih.gov
This deuterium incorporation can be quantified using mass spectrometry or Raman spectroscopy. nih.govbiorxiv.org When a susceptible bacterial strain is exposed to an effective antibiotic like p-Hydroxypenicillin V, its metabolic activity and growth are halted. This results in a significantly reduced or complete cessation of deuterium uptake compared to an untreated control. acs.org Conversely, a resistant strain will continue to grow and incorporate deuterium even in the presence of the antibiotic. acs.org This principle allows for the rapid determination of antibiotic susceptibility and the minimum inhibitory concentration (MIC). nih.gov Furthermore, by monitoring the rate and extent of metabolic inhibition, this technique can help differentiate between bacteriostatic (growth-arresting) and bactericidal (cell-killing) modes of action. biorxiv.org
Table 3: Principle of Isotopic Tracing for Antibiotic Susceptibility
| Bacterial Strain | Treatment | Metabolic Activity | Deuterium Uptake | Outcome |
| Susceptible | No Antibiotic | Active Growth | High | Control |
| Susceptible | Antibiotic | Inhibited | Low / None | Susceptibility confirmed. acs.org |
| Resistant | No Antibiotic | Active Growth | High | Control |
| Resistant | Antibiotic | Active Growth | High | Resistance confirmed. acs.org |
Analysis of Conformational Dynamics and Structural Perturbations via Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS)
Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful biophysical technique used to probe the conformational dynamics of proteins in solution. nih.govpolyu.edu.hk It is particularly useful for studying changes in protein structure upon interaction with small molecules, such as the binding of this compound to its target PBPs or to resistance enzymes like β-lactamase. nih.govsciopen.com
The fundamental principle of HDX-MS involves monitoring the rate at which backbone amide hydrogens on a protein exchange with deuterium atoms when the protein is placed in a deuterated buffer (D₂O). The rate of this exchange is highly dependent on the solvent accessibility of the amide hydrogen and its involvement in hydrogen bonding within the protein's secondary and tertiary structure. nih.gov Regions of the protein that are highly flexible or on the surface will exchange rapidly, while those buried within the protein core or involved in stable hydrogen bonds (e.g., in α-helices and β-sheets) will exchange much more slowly.
By comparing the deuterium uptake of a protein in its free state (apo) versus its ligand-bound state (holo), researchers can identify regions of the protein that are affected by the binding event. nih.gov A decrease in the rate of deuterium exchange in a specific region typically indicates that this area has become less solvent-accessible, which can identify the direct binding site of the ligand or an area that has become more ordered due to an allosteric conformational change. nih.govsciopen.com This method provides valuable data on protein-ligand interactions, helping to map binding interfaces and understand the structural basis of a drug's mechanism of action. nih.gov
Metabolic Pathway Elucidation and Dispositional Investigations of P Hydroxypenicillin V D4 in Preclinical Models
Identification and Characterization of Metabolites in In Vitro Systems (e.g., liver microsomes, isolated hepatocytes)
In vitro systems such as liver microsomes and hepatocytes are standard tools for predicting the metabolic fate of new chemical entities. nih.govresearchgate.net For p-Hydroxypenicillin V-d4, these systems would be employed to identify metabolites formed through enzymatic processes. The primary metabolic pathways for penicillins involve the hydrolysis of the β-lactam ring, leading to the formation of inactive penicilloic acids. youtube.com Therefore, the corresponding p-hydroxypenicilloic acid-d4 would be an expected major metabolite.
Further biotransformation could occur on the hydroxylated phenoxy ring. The stability and characterization of metabolites are typically assessed using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), which can differentiate the deuterated compound and its metabolites from endogenous molecules. mdpi.com
The formation of p-Hydroxypenicillin V itself from Penicillin V occurs via para-hydroxylation of the phenoxyacetic acid side-chain precursor. nih.govoup.com This type of aromatic hydroxylation is primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes in the liver. nih.gov While specific isoforms involved in Penicillin V hydroxylation are not definitively identified in the available literature, studies on other penicillin-based antibiotics have explored their interactions with CYPs. For instance, some penicillins have shown weak inhibitory effects on CYP2C8, while others like flucloxacillin (B1213737) are known to be metabolized by and can induce CYP3A4. nih.govjst.go.jpresearchgate.net It is plausible that one or more CYP enzymes are responsible for the hydroxylation of the Penicillin V side chain. The other major biotransformation, the hydrolytic cleavage of the β-lactam ring, is often non-enzymatic or mediated by β-lactamases, but enzymatic hydrolysis can also occur.
A comparative in vitro study using human or animal liver microsomes would be essential to quantify the effect of deuteration. The core principle behind using a deuterated analogue like this compound is the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. researchgate.net
In the context of this compound, if deuteration is placed at the site of metabolism (e.g., on the phenoxy ring), a decrease in the rate of further oxidative metabolism at that site would be expected. This would result in a lower rate of disappearance of the parent compound (this compound) compared to its non-deuterated counterpart when incubated with liver microsomes. nih.gov This improved metabolic stability is a key potential advantage of deuterated pharmaceuticals. isotope.comsemanticscholar.org
| Compound | Incubation Time (min) | Percent Parent Compound Remaining (Hypothetical) | Calculated Half-Life (T½, min) (Hypothetical) |
|---|---|---|---|
| p-Hydroxypenicillin V | 0 | 100% | 45 |
| p-Hydroxypenicillin V | 15 | 80% | |
| p-Hydroxypenicillin V | 30 | 62% | |
| p-Hydroxypenicillin V | 45 | 50% | |
| p-Hydroxypenicillin V | 60 | 38% | |
| This compound | 0 | 100% | 75 |
| This compound | 15 | 92% | |
| This compound | 30 | 83% | |
| This compound | 45 | 74% | |
| This compound | 60 | 65% |
Preclinical Pharmacokinetic Modeling in Animal Models (e.g., absorption, distribution, elimination, clearance)
Preclinical pharmacokinetic (PK) studies in animal models such as rats or mice are fundamental to understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov For this compound, these studies would involve administering the compound and collecting serial blood samples to measure its concentration over time. The parent drug, Penicillin V, is known to be absorbed orally, distributed in body tissues, partially metabolized in the liver, and primarily eliminated via the kidneys. youtube.comwikipedia.org It is expected that this compound would follow similar pathways. Key PK parameters such as peak plasma concentration (Cmax), time to peak concentration (Tmax), area under the concentration-time curve (AUC), clearance (CL), and elimination half-life (T½) would be determined.
The kinetic isotope effect can be quantified by comparing the key pharmacokinetic parameters of the deuterated and non-deuterated compounds. A successful deuteration strategy typically results in a measurable increase in drug exposure (AUC) and a prolonged elimination half-life (T½). researchgate.netisotope.com For example, in vivo studies in rats for other deuterated compounds have shown two-fold or greater increases in half-life and exposure. juniperpublishers.com This effect is highly dependent on the specific compound and the position of the deuterium (B1214612) atoms. If metabolism is a significant route of elimination for p-Hydroxypenicillin V, then deuteration at a metabolic "soft spot" would be expected to yield a clinically meaningful extension of its half-life and exposure in preclinical models.
| Compound | Parameter | Value (Illustrative) | Unit |
|---|---|---|---|
| p-Hydroxypenicillin V | AUC (0-inf) | 1200 | ng·h/mL |
| Clearance (CL) | 0.8 | L/h/kg | |
| Half-Life (T½) | 1.5 | hours | |
| Cmax | 550 | ng/mL | |
| This compound | AUC (0-inf) | 2100 | ng·h/mL |
| Clearance (CL) | 0.45 | L/h/kg | |
| Half-Life (T½) | 2.8 | hours | |
| Cmax | 700 | ng/mL |
Mass Balance Studies in Preclinical Research Settings
A mass balance study is a critical component of preclinical development designed to provide a comprehensive, quantitative understanding of a drug's ADME profile. researchgate.net In a preclinical setting, this study would typically involve administering a radiolabeled version of this compound (e.g., with ¹⁴C or ³H) to an animal model. allucent.com
Applications of P Hydroxypenicillin V D4 in Mechanistic and Methodological Research
Utilization as a Biochemical Probe for Enzyme Mechanism Studies
The substitution of hydrogen with deuterium (B1214612) can alter the vibrational frequency of chemical bonds, which may lead to a change in the rate of a chemical reaction if that bond is broken or formed in the rate-determining step. This phenomenon, known as the kinetic isotope effect (KIE), makes deuterated compounds like p-Hydroxypenicillin V-d4 invaluable probes for elucidating enzyme mechanisms.
By comparing the reaction kinetics of the unlabeled p-Hydroxypenicillin V with its d4-labeled counterpart, researchers can gain insights into the transition states of enzyme-catalyzed reactions. For instance, studies on the degradation mechanism of Penicillin G in aqueous solutions have utilized the deuterium solvent isotope effect to provide kinetic evidence for specific reaction pathways. nih.gov The degradation rates in water (H₂O) versus deuterium oxide (D₂O) revealed different isotope effects for various pH ranges, supporting distinct mechanisms such as water-catalyzed rearrangement and hydroxide-ion-catalyzed hydrolysis. nih.gov
A similar methodological approach can be applied using this compound to study the enzymes involved in its formation or degradation. Observing a significant KIE would indicate that a C-H bond at a deuterated position is being cleaved during the rate-limiting step of the enzymatic reaction, thereby helping to map the precise chemical transformations occurring within the enzyme's active site.
| pH (pD) Range | Proposed Mechanism | Solvent Isotope Effect (kH₂O/kD₂O) | Interpretation |
|---|---|---|---|
| Below 6 | Water-catalyzed rearrangement | 1.53 | Supports the mechanism of rearrangement of the undissociated form to benzylpenicillenic acid. |
| Neutral | Spontaneous degradation | 4.5 | Indicates general base-catalyzed hydrolysis by water. |
| Alkaline | Hydroxide-ion-catalyzed degradation | 0.59 | Consistent with the nucleophilic attack of the hydroxide (B78521) ion on the β-lactam ring. |
Role in Understanding and Optimizing Penicillin Production Processes and Quality Control
Research has shown that the production of p-Hydroxypenicillin V increases late in the fermentation cycle when the concentration of the POAc precursor is nearly depleted. nih.gov Understanding and controlling the formation of this impurity is a key goal for process optimization. This requires highly accurate and precise quantification of p-Hydroxypenicillin V in complex fermentation broths.
This is where this compound plays a critical role. As a stable isotope-labeled internal standard, it is the ideal tool for quantification using mass spectrometry-based methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). When a known amount of this compound is added to a sample at the beginning of the analytical process, it behaves almost identically to the non-deuterated analyte during extraction, chromatography, and ionization. However, due to its higher mass, it is detected as a separate signal by the mass spectrometer. By measuring the ratio of the analyte to the internal standard, highly accurate quantification can be achieved, unaffected by sample loss or matrix-induced signal suppression. This allows for the reliable monitoring of impurity levels, aiding in the development of mutant fungal strains or fermentation strategies that minimize byproduct formation. nih.gov
| Condition / Strain | Observation | Impact on Penicillin V Production |
|---|---|---|
| Wild-Type Strain (Control) | Produces p-OH penicillin V at levels up to 10-15% of total penicillins. | Significant yield loss to byproduct. |
| Low Precursor (POAc) Concentration | Most p-OH penicillin V is produced when POAc is nearly depleted. | Highlights the importance of precursor feeding strategy. |
| Addition of Inhibitors (e.g., 3-Phenoxypropionic acid) | Partially inhibits the formation of p-OH penicillin V. | Minimal effect on overall Penicillin V productivity. |
| Mutant Strains (Deficient in POAc hydroxylation) | Produce p-OH penicillin V as low as 1% of total penicillins. | No adverse effect on Penicillin V productivity. |
Contribution to the Development of New Analytical Standards and Reference Materials for Penicillins
The development and validation of robust analytical methods are essential for pharmaceutical quality control, ensuring the purity and potency of drug substances. p-Hydroxypenicillin V is considered a significant impurity of Penicillin V. google.com Therefore, regulatory agencies require validated methods for its detection and quantification.
This compound serves as a certified reference material for this purpose. The availability of a high-purity, isotopically labeled standard is crucial for several aspects of analytical method development:
Method Validation: It is used to confirm the identity, accuracy, and precision of new analytical methods designed to quantify penicillin impurities.
Internal Standard: As an internal standard, it is the gold standard for quantitative analysis by LC-MS, correcting for variations in instrument response and sample preparation. The use of stable isotope-labeled standards is a well-established practice for the confirmatory determination of penicillins in various matrices. researchgate.net
Quantitative Calibration: A patent related to the synthesis of p-hydroxy penicillin V highlights the need for a reliable compound to facilitate the quantitative calibration for impurity studies of Penicillin V and its salts, ensuring the safe use of the final drug product. google.com The deuterated form represents the highest quality standard for such calibrations in advanced analytical techniques.
By providing a reliable and accurate point of reference, this compound contributes directly to the quality and safety of penicillin-based pharmaceuticals by enabling more precise and dependable analytical measurements.
Future Perspectives and Emerging Research Directions for Deuterated Penicillin Analogues
Integration with Advanced Computational Modeling (e.g., molecular dynamics simulations for KIE prediction)
The integration of advanced computational modeling with experimental studies is pivotal for understanding the subtle effects of isotopic substitution. nih.gov Techniques like molecular dynamics (MD) simulations and hybrid quantum mechanics/molecular mechanics (QM/MM) methods are increasingly used to predict the kinetic isotope effect (KIE) and to elucidate the structural dynamics of enzyme-inhibitor interactions. acs.orgacs.orgstrath.ac.uk
MD simulations can model the dynamic behavior of a deuterated compound like p-Hydroxypenicillin V-d4 within the active site of an enzyme, such as a penicillin-binding protein (PBP) or a β-lactamase. These simulations provide insights into how deuteration affects binding affinity, conformational changes, and the energy barriers of reaction pathways. nih.gov Path-integral simulations, for instance, can incorporate nuclear quantum effects to compute KIEs with greater accuracy, closely aligning with experimental data. acs.org
Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is another powerful technique that, when combined with computational modeling, can map protein-ligand interaction sites. nih.govnih.gov By monitoring the rate of deuterium (B1214612) exchange in the protein backbone upon binding of a deuterated inhibitor, researchers can identify regions of the protein that become protected. This data provides crucial restraints for molecular docking and MD simulations, leading to more accurate three-dimensional models of the enzyme-inhibitor complex. nih.govnih.gov Such models are instrumental in understanding structure-activity relationships and guiding the design of next-generation antibiotics.
| Computational Method | Application for Deuterated Penicillin Analogues | Key Insights Provided |
|---|---|---|
| Molecular Dynamics (MD) Simulations | Simulating the interaction of this compound with target enzymes (e.g., PBPs, β-lactamases). | Binding affinity, conformational dynamics, and stability of the enzyme-inhibitor complex. nih.gov |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling the enzymatic reaction (e.g., hydrolysis of the β-lactam ring) at a quantum level. acs.org | Detailed reaction mechanisms, transition state energies, and prediction of KIEs. digitellinc.comacs.org |
| Path-Integral Simulations | Incorporating nuclear quantum effects (e.g., tunneling and zero-point energy) into KIE calculations. acs.orgnih.gov | Highly accurate, temperature-dependent KIE predictions that correlate well with experimental values. acs.org |
| HDX-Guided Docking | Using experimental HDX-MS data to guide the docking of deuterated ligands into protein structures. nih.govnih.gov | Accurate 3D models of the enzyme-inhibitor complex and identification of binding interfaces. nih.gov |
Potential for Novel Deuterated Antibiotic Design Based on Mechanistic Insights
Mechanistic insights derived from studying deuterated analogs like this compound are fundamental to the rational design of new antibiotics. nih.gov By understanding how deuteration at specific sites affects a molecule's susceptibility to enzymatic degradation, researchers can engineer novel compounds with improved pharmacokinetic profiles and enhanced efficacy. informaticsjournals.co.inresearchgate.net
The "deuterium switch" approach, where hydrogen atoms at sites of metabolic vulnerability are replaced with deuterium, has been successfully used to create more stable drugs. nih.gov For penicillin, a primary mechanism of resistance is the hydrolysis of the β-lactam ring by β-lactamase enzymes. neutronsources.orgnih.gov Deuterating the penicillin molecule at or near the β-lactam ring could potentially slow this degradation process, thereby prolonging the antibiotic's active lifespan.
Advancements in Site-Specific Deuteration Technologies for Complex Molecules
The ability to introduce deuterium at specific, pre-determined positions within a complex molecule is critical for maximizing the therapeutic benefits of deuteration and for conducting precise mechanistic studies. brightspec.com Historically, achieving high levels of site-selectivity has been a significant challenge. However, recent advancements in synthetic chemistry are providing powerful new tools for precise deuteration.
Novel catalytic methods, such as copper-catalyzed transfer hydrodeuteration and deacylative deuteration, allow for the installation of deuterium at unactivated aliphatic positions with a high degree of site- and stereo-selectivity. brightspec.comnih.gov These methods often use readily available deuterium sources like D₂O and exhibit broad functional group tolerance, making them suitable for complex molecules like penicillin derivatives. nih.gov Enzymatic methods are also emerging as highly efficient and selective, capable of catalyzing hydrogen-deuterium exchange directly on free amino acids or other complex substrates. chemrxiv.org
These technologies are essential for synthesizing specific isotopologues of p-Hydroxypenicillin V, such as this compound, where the deuterium atoms are placed at locations hypothesized to be critical for metabolic stability or target interaction. The ability to create a panel of specifically deuterated analogs allows researchers to systematically probe structure-activity relationships and fine-tune the properties of a drug candidate. ornl.govresearchgate.net
| Technology | Description | Relevance for Penicillin Analogues |
|---|---|---|
| Copper-Catalyzed Deuteration | Utilizes copper catalysts for transfer hydrodeuteration or deacylative deuteration, enabling site-specific installation of deuterium. brightspec.comnih.gov | Allows for precise deuteration of the penicillin scaffold to enhance metabolic stability. |
| Dual Protein Catalysis | Employs a two-protein enzyme system to achieve site-selective Cα and Cβ H/D exchange on amino acid-like structures. chemrxiv.org | Could be adapted for modifying the acyl side chain of penicillin derivatives. |
| Tungsten-Complex Mediated Deuteration | Uses a tungsten complex to control the regio- and stereoselective deuteration of cyclic structures like pyridinium (B92312) salts. researchgate.net | Offers a pathway for creating specifically deuterated heterocyclic building blocks for antibiotic synthesis. |
Contribution to Understanding Antibiotic Resistance Mechanisms at the Molecular Level
Deuterated penicillin analogs are invaluable tools for dissecting the molecular mechanisms of antibiotic resistance. researchgate.net Resistance to β-lactam antibiotics like penicillin is a major global health threat, often mediated by β-lactamase enzymes that inactivate the drug. nih.govnih.gov
By synthesizing deuterated penicillins and studying their interaction with β-lactamases, researchers can use the kinetic isotope effect to probe the rate-limiting steps of the hydrolysis reaction. A significant KIE would suggest that C-H bond cleavage is involved in the rate-determining step of the enzymatic inactivation, providing crucial information for designing inhibitors of these resistance enzymes.
Moreover, deuterium labeling is being used in innovative diagnostic approaches to rapidly test for antibiotic susceptibility. nih.govnih.gov In one method, bacteria are grown in the presence of deuterium oxide (D₂O). nih.gov Actively growing, resistant bacteria will incorporate deuterium into their newly synthesized lipids, a change that can be rapidly detected by mass spectrometry. nih.gov In contrast, susceptible bacteria, whose growth is halted by the antibiotic, will show significantly less deuterium uptake. nih.govnih.gov This approach, known as Deuterium Stable Isotope Probing (DSIP), could dramatically reduce the time needed to determine the correct antibiotic therapy, a critical factor in combating resistant infections. biorxiv.org Studying how compounds like this compound are processed by resistant versus susceptible strains could provide deeper insights into the specific metabolic pathways affected by both the drug and the resistance mechanism. biorxiv.org
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for quantifying p-Hydroxypenicillin V-d4 in fermentation broths, and how should they be validated?
- Methodological Answer : Use spectrophotometric assays (e.g., absorbance at 254 nm for hydroxylated by-products) combined with HPLC for specificity. Validate methods by assessing linearity (R² > 0.99), precision (intra-day CV < 5%), and recovery rates (90–110%). Include biological and technical replicates to account for fermentation variability . Report instrument specifications (e.g., column type, mobile phase) and calibration standards per NIH guidelines for reproducibility .
Q. How should researchers design initial experiments to assess this compound stability under varying pH and temperature conditions?
- Methodological Answer : Apply the P-E/I-C-O framework:
- Population : this compound in simulated physiological buffers.
- Exposure : pH (2.0–9.0) and temperature (4°C, 25°C, 37°C).
- Comparison : Non-deuterated penicillin V as a control.
- Outcome : Degradation kinetics (half-life via LC-MS).
Predefine exclusion criteria for outliers (e.g., >3 SD from mean) and use ANOVA with Tukey’s post hoc test for comparisons .
Q. What protocols ensure isotopic purity verification during this compound synthesis?
- Methodological Answer : Employ mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm deuterium incorporation (>98% purity). Document synthesis steps, including precursor ratios and quenching conditions. Replicate synthesis batches (n ≥ 3) and report mean isotopic abundance with SEM .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across in vitro and in vivo models?
- Methodological Answer :
- Re-evaluate statistical assumptions : Check normality (Shapiro-Wilk test) and variance homogeneity (Levene’s test). Use mixed-effects models to account for interspecies variability.
- Blind analysis : Ensure blinding during data collection to reduce bias.
- Meta-analysis : Compare results with prior studies using PRISMA guidelines, highlighting methodological divergences (e.g., dosing intervals, biofluid sampling protocols) .
Q. What strategies identify metabolic pathways of this compound in hepatic microsomes?
- Methodological Answer :
- Incubation assays : Use human liver microsomes with NADPH cofactor. Terminate reactions at timed intervals (0–60 min) with acetonitrile.
- Metabolite profiling : Apply UPLC-QTOF-MS with untargeted metabolomics workflows.
- Data interpretation : Cluster metabolites via principal component analysis (PCA) and cross-reference with databases (e.g., HMDB). Validate findings using stable isotope tracing .
Q. How do deuterium isotope effects influence this compound bioactivity compared to non-deuterated analogs?
- Methodological Answer :
- Kinetic studies : Measure MIC (Minimum Inhibitory Concentration) against Staphylococcus aureus strains. Compare kcat/KM ratios for β-lactamase inhibition.
- Isotope effect calculation : Use for enzymatic hydrolysis rates.
- Structural analysis : Perform molecular dynamics simulations to assess deuterium-induced conformational changes in the β-lactam ring .
Q. What experimental frameworks validate synergistic effects between this compound and β-lactamase inhibitors?
- Methodological Answer :
- Checkerboard assay : Test fractional inhibitory concentration indices (FICI ≤ 0.5 indicates synergy).
- Mechanistic validation : Use time-kill curves (0–24 hrs) and transcriptomics to identify upregulated resistance genes.
- Reporting : Adhere to EQUATOR network guidelines for preclinical data, including exact n-values per group and randomization methods .
Methodological Considerations
- Data Transparency : Share raw datasets in repositories like Zenodo, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
- Ethical Compliance : For animal studies, justify sample sizes via power analysis and cite IACUC approval protocols .
- Statistical Rigor : Pre-register hypotheses on platforms like Open Science Framework to avoid HARKing (Hypothesizing After Results are Known) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
